

# Spectroscopic Data for 7-Methoxychroman-3-one: A Comprehensive Guide

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## Compound of Interest

Compound Name: 7-Methoxychroman-3-one

Cat. No.: B1610182

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## Introduction

**7-Methoxychroman-3-one** is a heterocyclic compound belonging to the chromanone family. Chromanones are structurally related to flavonoids and chromones, which are known for their diverse biological activities. The methoxy and ketone functionalities within the chroman-3-one scaffold make it an interesting candidate for further chemical modifications and biological screening. Accurate and comprehensive spectroscopic data is the cornerstone of modern chemical research, providing unequivocal evidence for molecular structure and purity. This guide aims to provide a detailed overview of the spectroscopic characteristics of **7-Methoxychroman-3-one**, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Unfortunately, a comprehensive and verified set of experimental  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and Mass Spectrometry data for **7-Methoxychroman-3-one** is not readily available in publicly accessible databases and scientific literature. While spectroscopic data for structurally related compounds, such as various substituted chromanones and chromones, are available, direct extrapolation of this data to **7-Methoxychroman-3-one** would not be scientifically rigorous.

This guide will, therefore, outline the expected spectroscopic features of **7-Methoxychroman-3-one** based on established principles of spectroscopic interpretation and data from analogous structures. This predictive approach provides a valuable framework for researchers who may synthesize or isolate this compound and require a reference for its characterization.

# The Structure of 7-Methoxychroman-3-one

To understand the predicted spectroscopic data, it is essential to first visualize the molecular structure and the different chemical environments of the atoms within it.

Figure 1. Chemical structure of **7-Methoxychroman-3-one**.

## I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

### A. Predicted <sup>1</sup>H NMR Spectrum

The proton NMR spectrum of **7-Methoxychroman-3-one** is expected to show distinct signals for the aromatic and aliphatic protons.

Table 1: Predicted <sup>1</sup>H NMR Chemical Shifts for **7-Methoxychroman-3-one**

Proton	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
H-5	7.6 - 7.8	d	~8.0	1H
H-6	6.5 - 6.7	dd	~8.0, ~2.0	1H
H-8	6.4 - 6.6	d	~2.0	1H
H-2	4.4 - 4.6	s	-	2H
H-4	3.6 - 3.8	s	-	2H
-OCH <sub>3</sub>	3.8 - 3.9	s	-	3H

Interpretation:

- Aromatic Protons (H-5, H-6, H-8): The aromatic protons will appear in the downfield region of the spectrum. H-5 is expected to be the most deshielded due to the anisotropic effect of the carbonyl group and will likely appear as a doublet. H-6 will be a doublet of doublets due to

coupling with both H-5 and H-8. H-8, being ortho to the methoxy group, will be the most shielded of the aromatic protons and will appear as a doublet.

- Methylene Protons (H-2 and H-4): The two methylene groups at positions 2 and 4 are adjacent to a heteroatom (oxygen) and a carbonyl group, respectively. This will cause them to appear as singlets in the aliphatic region. The protons at C-2, being adjacent to the ring oxygen, are expected to be slightly more downfield than those at C-4.
- Methoxy Protons (-OCH<sub>3</sub>): The three protons of the methoxy group are chemically equivalent and will give rise to a sharp singlet, typically around 3.8-3.9 ppm.

## B. Predicted <sup>13</sup>C NMR Spectrum

The <sup>13</sup>C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: Predicted <sup>13</sup>C NMR Chemical Shifts for **7-Methoxychroman-3-one**

Carbon	Predicted Chemical Shift ( $\delta$ , ppm)
C-3 (C=O)	195 - 205
C-7 (C-O)	160 - 165
C-8a	155 - 160
C-5	125 - 130
C-4a	115 - 120
C-6	110 - 115
C-8	100 - 105
C-2	65 - 75
-OCH <sub>3</sub>	55 - 60
C-4	45 - 55

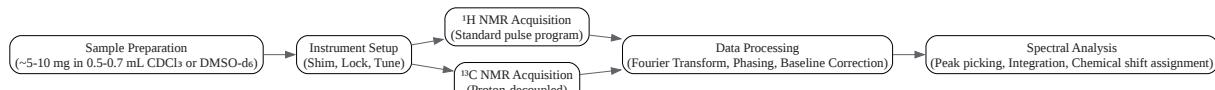
Interpretation:

- **Carbonyl Carbon (C-3):** The ketone carbonyl carbon is the most deshielded and will appear at the lowest field, typically above 195 ppm.
- **Aromatic Carbons:** The aromatic carbons will resonate in the region of 100-165 ppm. The carbons attached to the oxygen atoms (C-7 and C-8a) will be the most deshielded. The chemical shifts of the other aromatic carbons (C-4a, C-5, C-6, and C-8) will be influenced by the electronic effects of the substituents.
- **Aliphatic Carbons (C-2, C-4, -OCH<sub>3</sub>):** The methylene carbon adjacent to the oxygen (C-2) will be more deshielded than the methylene carbon adjacent to the carbonyl group (C-4). The methoxy carbon will appear as a sharp signal in the upfield region.

## C. Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

### Workflow for NMR Analysis



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Figure 2. A typical workflow for acquiring and processing NMR data.

## II. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Predicted IR Absorption Frequencies for **7-Methoxychroman-3-one**

Functional Group	Predicted Absorption Range (cm <sup>-1</sup> )	Intensity
C=O (Ketone)	1680 - 1700	Strong
C-O-C (Aromatic Ether)	1230 - 1270 (asymmetric)	Strong
1020 - 1075 (symmetric)	Medium	
C-H (Aromatic)	3000 - 3100	Medium
C-H (Aliphatic)	2850 - 3000	Medium
C=C (Aromatic)	1580 - 1620	Medium-Strong

#### Interpretation:

The most characteristic peak in the IR spectrum of **7-Methoxychroman-3-one** will be the strong absorption band corresponding to the carbonyl (C=O) stretching of the ketone, expected around 1680-1700 cm<sup>-1</sup>. The presence of the aromatic ring will be confirmed by C-H stretching vibrations above 3000 cm<sup>-1</sup> and C=C stretching vibrations in the 1580-1620 cm<sup>-1</sup> region. The C-O stretching of the aromatic ether linkage will also give rise to strong bands in the fingerprint region.

## III. Mass Spectrometry (MS)

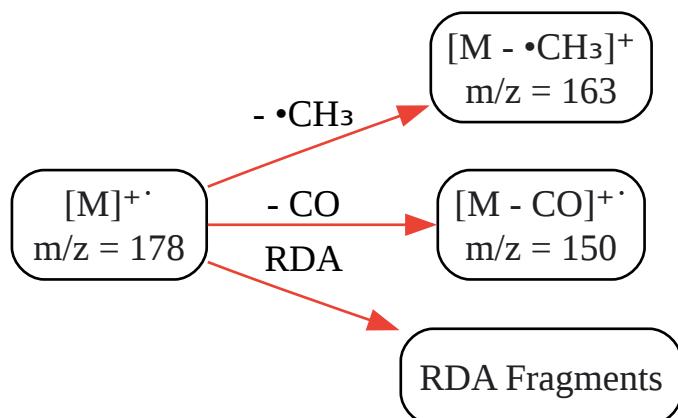
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

#### Predicted Mass Spectrum:

- Molecular Ion (M<sup>+</sup>): The molecular weight of **7-Methoxychroman-3-one** (C<sub>10</sub>H<sub>10</sub>O<sub>3</sub>) is 178.18 g/mol. Therefore, the mass spectrum should show a molecular ion peak at m/z = 178.
- Major Fragmentation Pathways: The fragmentation of **7-Methoxychroman-3-one** is expected to proceed through several characteristic pathways, including:
  - Loss of a methyl radical (•CH<sub>3</sub>) from the methoxy group to give a fragment at m/z = 163.

- Loss of carbon monoxide (CO) from the ketone to give a fragment at  $m/z = 150$ .
- Retro-Diels-Alder (RDA) fragmentation of the chromanone ring, which can lead to various smaller fragments.

### Fragmentation Diagram



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Figure 3. Predicted major fragmentation pathways for **7-Methoxychroman-3-one**.

## Conclusion

This guide provides a predictive overview of the key spectroscopic data (NMR, IR, and MS) for **7-Methoxychroman-3-one**. While experimental data is not currently available in public repositories, the theoretical analysis presented here, based on fundamental spectroscopic principles and data from analogous compounds, offers a robust framework for the characterization of this molecule. Researchers synthesizing or isolating **7-Methoxychroman-3-one** can use this guide as a reference for interpreting their own experimental data and confirming the structure of their compound. The availability of actual, verified spectra in the future will be invaluable for the scientific community and will undoubtedly contribute to further research into the chemistry and biological potential of this and related chromanone derivatives.

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